Diethanolamine Diethanolamine Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999)
Diethanolamine is a member of the class of ethanolamines that is ethanolamine having a N-hydroxyethyl substituent. It has a role as a human xenobiotic metabolite. It is functionally related to an ethanolamine.
Diethanolamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Diethanolamine is used in a number of consumer products, such as shampoos, cosmetics, and pharmaceuticals. Limited information is available on the health effects of diethanolamine. Acute (short- term) inhalation exposure to diethanolamine in humans may result in irritation of the nose and throat, and dermal exposure may irritate the skin. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of diethanolamine in humans. Animal studies have reported effects on the liver, kidney, blood, and central nervous system (CNS) from chronic oral exposure to diethanolamine. The National Toxicology Program (NTP) reported an increased incidence of liver and kidney tumors in mice from dermal exposure to diethanolamine. EPA has not classified diethanolamine for carcinogenicity.
Diethanolamine is a natural product found in Echinops exaltatus, Klebsiella pneumoniae, and other organisms with data available.
Diethanolamine can cause cancer according to California Labor Code.
Diethanolamine, often abbreviated as DEA, is an organic chemical compound which is both a secondary amine and a dialcohol. A dialcohol has two hydroxyl groups in its molecule. Like other amines, diethanolamine acts as a weak base. Diethanolamine is widely used in the preparation of diethanolamides and diethanolamine salts of long-chain fatty acids that are formulated into soaps and surfactants used in liquid laundry and dishwashing detergents, cosmetics, shampoos, and hair conditioners. Diethanolamine is also used in textile processing, in industrial gas purification to remove acid gases, as an anticorrosion agent in metalworking fluids, and in preparations of agricultural chemicals. Aqueous diethanolamine solutions are used as solvents for numerous drugs that are administered intravenously.
Brand Name: Vulcanchem
CAS No.: 111-42-2
VCID: VC0526236
InChI: InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2
SMILES: C(CO)NCCO
Molecular Formula: C4H11NO2
C4H11NO2
(CH2CH2OH)2NH
Molecular Weight: 105.14 g/mol

Diethanolamine

CAS No.: 111-42-2

Cat. No.: VC0526236

Molecular Formula: C4H11NO2
C4H11NO2
(CH2CH2OH)2NH

Molecular Weight: 105.14 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Diethanolamine - 111-42-2

Specification

CAS No. 111-42-2
Molecular Formula C4H11NO2
C4H11NO2
(CH2CH2OH)2NH
Molecular Weight 105.14 g/mol
IUPAC Name 2-(2-hydroxyethylamino)ethanol
Standard InChI InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2
Standard InChI Key ZBCBWPMODOFKDW-UHFFFAOYSA-N
SMILES C(CO)NCCO
Canonical SMILES C(CO)NCCO
Appearance Solid powder
Boiling Point 516.4 °F at 760 mmHg (Decomposes) (NTP, 1992)
268.8 °C
BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg
268.80 °C. @ 760.00 mm Hg
269 °C
516 °F (decomposes)
516 °F (Decomposes)
Colorform A faintly colored, viscous liquid or deliquescent prisms
Deliquescent prisms. Usually offered as a viscous liquid
Colorless crystals or a syrupy, white liquid (above 82 °F)
Flash Point 279 °F (NTP, 1992)
279 °F
134 °C (Open cup)
342 °F (172 °C) (open cup)
134 °C o.c.
Melting Point 82 °F (NTP, 1992)
27.9 °C
28 °C
82 °F

Introduction

Chemical Structure and Physical Properties

Molecular Characteristics

Diethanolamine possesses a molecular formula of C₄H₁₁NO₂ and a molar mass of 105.14 g/mol. Its structure consists of a central nitrogen atom bonded to two ethanol groups, conferring both basic and hydrophilic properties . The compound’s ability to form hydrogen bonds with water and organic solvents underpins its functionality as an emulsifier and pH adjuster .

Physicochemical Data

DEA exhibits distinct phase behavior depending on environmental conditions. While pure DEA is a white solid at room temperature, it frequently supercools into a viscous liquid or absorbs atmospheric moisture, resulting in aqueous solutions . Key physical properties include:

PropertyValueSource
Melting Point28°C (lit.)
Boiling Point217°C at 150 mmHg
Density (25°C)1.097 g/mL
Vapor Pressure (25°C)<0.98 atm
Solubility in WaterMiscible

These properties make DEA suitable for formulations requiring solubility in polar and nonpolar media, such as cosmetic emulsions and industrial lubricants . The compound’s vapor pressure of <0.98 atm at 25°C indicates low volatility, reducing inhalation hazards in occupational settings .

Production and Synthesis

Industrial Manufacturing Process

DEA is synthesized through the sequential ethoxylation of ammonia with ethylene oxide (C₂H₄O). The reaction proceeds in three stages, yielding monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA) :

  • Primary Reaction:

    C2H4O+NH3H2NCH2CH2OH(MEA)\text{C}_2\text{H}_4\text{O} + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CH}_2\text{OH} \quad \text{(MEA)}
  • Secondary Reaction:

    C2H4O+H2NCH2CH2OHHN(CH2CH2OH)2(DEA)\text{C}_2\text{H}_4\text{O} + \text{H}_2\text{NCH}_2\text{CH}_2\text{OH} \rightarrow \text{HN(CH}_2\text{CH}_2\text{OH)}_2 \quad \text{(DEA)}
  • Tertiary Reaction:

    C2H4O+HN(CH2CH2OH)2N(CH2CH2OH)3(TEA)\text{C}_2\text{H}_4\text{O} + \text{HN(CH}_2\text{CH}_2\text{OH)}_2 \rightarrow \text{N(CH}_2\text{CH}_2\text{OH)}_3 \quad \text{(TEA)}

The product distribution is controlled by adjusting the ammonia-to-ethylene oxide ratio, with typical commercial processes yielding 20–30% DEA .

Global Production Trends

Approximately 300 million kilograms of DEA are produced annually, primarily in regions with robust petrochemical infrastructure such as the United States, China, and Germany . The compound’s market growth is driven by demand from the cosmetics and natural gas treatment sectors, though carcinogenicity concerns have prompted research into safer alternatives .

Toxicological Profile and Health Risks

Acute Toxicity Studies

Oral LD₅₀ values for DEA range from 0.71 mL/kg in undiluted form to 2.83 g/kg in aqueous solutions, indicating moderate toxicity . Dermal exposure studies in guinea pigs revealed 100% mortality at 3 g/kg, with histopathological changes observed in the liver and kidneys at sublethal doses .

Chronic Exposure and Carcinogenicity

A landmark National Toxicology Program (NTP) study administered DEA dermally to B6C3F₁ mice at 40–160 mg/kg/day for two years :

EndpointControl (Male)160 mg/kg (Male)Control (Female)160 mg/kg (Female)
Hepatocellular Adenoma8/5034/502/5028/50
Renal Tubule Adenoma1/507/500/503/50

These findings prompted IARC to classify DEA as Group 2B ("possibly carcinogenic to humans") in 2013 . Mechanistic studies suggest DEA disrupts choline metabolism, leading to hepatic phospholipidosis and oxidative DNA damage .

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